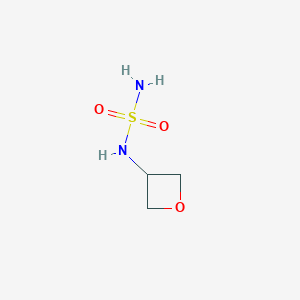

N-(oxetan-3-yl)aminosulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H8N2O3S |

|---|---|

Molecular Weight |

152.18 g/mol |

IUPAC Name |

3-(sulfamoylamino)oxetane |

InChI |

InChI=1S/C3H8N2O3S/c4-9(6,7)5-3-1-8-2-3/h3,5H,1-2H2,(H2,4,6,7) |

InChI Key |

NKRJCZDAKAUEQI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)NS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for N Oxetan 3 Yl Aminosulfonamide and Its Derivatives

Strategies for the Construction of the Oxetane (B1205548) Ring System

The oxetane ring, a four-membered cyclic ether, is a valuable structural motif in medicinal chemistry. magtech.com.cnacs.org Its incorporation into molecules can favorably influence physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity. acs.orgchemrxiv.org However, the inherent ring strain presents a significant synthetic challenge. acs.orgresearchgate.net Various strategies have been developed to efficiently construct this sought-after heterocycle.

Cyclization Reactions in Oxetane Synthesis

Intramolecular cyclization is a fundamental approach to forming the oxetane ring. The most established of these methods is the Williamson etherification, which involves the intramolecular SN2 displacement of a leaving group by an alkoxide. beilstein-journals.org This reaction is commonly applied to 1,3-halohydrins or can be achieved via the dehydration of 1,3-diols, where one hydroxyl group is first converted into a good leaving group. acs.orgrsc.orgthieme-connect.de For instance, stereocontrolled synthesis of 2,4-substituted oxetanes has been achieved from 1,3-diols by converting them to acetoxy bromides, followed by cleavage of the acetyl group and base-mediated cyclization. acs.orgthieme-connect.de

Another powerful cyclization method is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. magtech.com.cnbeilstein-journals.orgnih.gov This reaction is highly atom-economical and constructs the oxetane ring in a single step, making it an attractive synthetic route. rsc.orgrsc.org The reaction typically involves the photochemical excitation of a carbonyl compound to its triplet state, which then adds to the alkene to form a 1,4-biradical intermediate that cyclizes to the oxetane. nih.gov Recent advancements have enabled this reaction under visible light using photocatalysts, enhancing its safety and scalability. chemrxiv.org

Other notable cyclization strategies include:

Oxidative Cyclization : Functionalized oxetanes can be synthesized through the oxidative cyclization of Michael adducts of malonates with chalcones, using reagents like iodosobenzene (B1197198) and tetrabutylammonium (B224687) iodide. acs.orgorganic-chemistry.org

Ring Expansion of Epoxides : Sulfur ylides can mediate the ring expansion of epoxides to yield oxetanes. illinois.edu This method can also be achieved by opening epoxides with nucleophiles that contain a leaving group, followed by intramolecular cyclization. acs.org

| Cyclization Method | Starting Materials | Key Features | References |

|---|---|---|---|

| Williamson Etherification | 1,3-diols, 1,3-halohydrins | Most common method; involves C-O bond formation; requires activation of a hydroxyl group. | acs.orgbeilstein-journals.orgrsc.org |

| Paternò-Büchi Reaction | Carbonyl compound + Alkene | Photochemical [2+2] cycloaddition; single-step ring formation; high atom economy. | magtech.com.cnchemrxiv.orgnih.gov |

| Oxidative Cyclization | Malonate Michael adducts | Forms highly functionalized oxetanes; solvent can control selectivity between oxetanes and cyclopropanes. | acs.orgorganic-chemistry.org |

| Epoxide Ring Expansion | Epoxides, Sulfur/Selenium reagents | Converts readily available epoxides into the four-membered ring system. | acs.orgillinois.edu |

Utilization of Oxetan-3-one and 3-Amino-oxetane as Building Blocks

Commercially available and synthetically accessible oxetane-containing building blocks are pivotal for incorporating the ring into more complex molecules. Among these, oxetan-3-one and 3-amino-oxetane are of paramount importance. magtech.com.cnacs.org

Oxetan-3-one is a highly valuable precursor for a wide variety of substituted oxetanes. nih.govacs.org It serves as an essential starting material for introducing the oxetane ring in drug discovery programs, where the oxetane can act as a surrogate for gem-dimethyl or carbonyl groups. acs.org Oxetan-3-one can be synthesized in a single step from readily available propargyl alcohol via a gold-catalyzed process. nih.govorganic-chemistry.org It readily undergoes reactions typical of ketones, such as reductive aminations and additions of organometallic reagents, to produce diverse 3-substituted oxetanes. acs.org A broad range of 3,3-disubstituted oxetane building blocks have been prepared from oxetan-3-one through transformations like the Strecker and Henry reactions, as well as Horner-Wadsworth-Emmons olefination. chemrxiv.orgrsc.org

3-Amino-oxetane is the most widely used oxetane building block in medicinal chemistry. acs.org It provides a direct handle for incorporating the oxetane moiety via common reactions such as amide couplings, reductive aminations, and nucleophilic aromatic substitutions (SNAr). acs.org The prevalence of 3-amino-oxetane and oxetan-3-one in synthetic campaigns has significantly influenced the substitution patterns seen in investigational drugs containing the oxetane scaffold. acs.org

| Building Block | Formula | Key Synthetic Applications | References |

|---|---|---|---|

| Oxetan-3-one | C3H4O2 | Reductive amination, organometallic addition, Strecker synthesis, precursor to 3,3-disubstituted oxetanes. | acs.orgchemrxiv.orgwikipedia.org |

| 3-Amino-oxetane | C3H7NO | Amide coupling, reductive amination, SNAr reactions. | acs.org |

Catalytic Approaches in Oxetane Formation

Catalysis offers efficient and often stereoselective routes to oxetane synthesis.

Gold Catalysis : A practical, one-step synthesis of oxetan-3-ones from propargylic alcohols is enabled by gold catalysis. nih.govacs.org This method proceeds in an "open flask" manner without the need to exclude moisture or air and is believed to involve an α-oxo gold carbene intermediate. nih.govorganic-chemistry.org

Photocatalysis : As an evolution of the classical Paternò-Büchi reaction, visible-light-mediated protocols have been developed. chemrxiv.org These methods rely on triplet energy transfer from an iridium-based photocatalyst to the carbonyl substrate, avoiding the need for high-energy UV light and expanding the reaction's scope and applicability. chemrxiv.orgnih.gov

Lewis Acid Catalysis : Formal [2+2] cycloadditions between enol ethers and carbonyl compounds can be catalyzed by Lewis acids. For example, chiral Cu(II) complexes have been used to catalyze the asymmetric synthesis of oxetanes from silyl (B83357) enol ethers and trifluoropyruvate, achieving high yields and excellent enantioselectivities. illinois.edunih.gov

Biocatalysis : Enzymes are emerging as powerful tools for asymmetric synthesis. A unique halohydrin dehalogenase has been engineered to serve as a biocatalytic platform for the highly efficient and enantioselective formation of chiral oxetanes from 1,3-dihalopropan-2-ols, achieving high yields and excellent enantiomeric excess (>99 e.e.). researchgate.net

Approaches to Aminosulfonamide Formation

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a multitude of therapeutic agents. researchgate.netcbijournal.com The formation of the aminosulfonamide group in N-(oxetan-3-yl)aminosulfonamide involves creating a bond between the nitrogen of an amine and a sulfonyl group.

Direct Sulfonylation Methods

Modern synthetic methods aim to form the S-N bond more directly and efficiently, often from readily available starting materials without pre-functionalization. One such strategy is the one-pot conversion of aromatic carboxylic acids and amines into sulfonamides. nih.govprinceton.edu This process involves a copper-catalyzed decarboxylative chlorosulfonylation of the acid to generate a sulfonyl chloride intermediate in situ, which is then reacted with the amine. nih.gov

Photoredox catalysis also enables the direct sulfonylation of aniline (B41778) derivatives with sulfinate salts. rsc.org This mild approach uses visible light to generate sulfonyl radicals from bench-stable sulfinates, which then couple with the aniline. Other methods utilize sulfur dioxide surrogates, such as the DABCO-SO₂ complex (DABSO), which can react with Grignard reagents to form sulfinates that are subsequently converted to sulfonamides. organic-chemistry.org

Amine-Sulfonyl Chloride Coupling Reactions

The reaction between an amine and a sulfonyl chloride is the most traditional and widely used method for synthesizing sulfonamides. researchgate.netcbijournal.com This robust coupling reaction, often performed in the presence of a base like pyridine (B92270) or triethylamine, is applicable to a wide range of primary and secondary amines. researchgate.netlibretexts.org

In the context of this compound, this would involve the reaction of 3-amino-oxetane with a suitable sulfonyl chloride. The general reaction is straightforward and has been employed in the synthesis of thousands of structurally diverse sulfonamides. libretexts.org For example, various N-aryl substituted benzenesulfonamides have been synthesized by coupling different substituted aromatic amines with benzenesulfonyl chloride. researchgate.net Similarly, amino acids have been reacted with p-toluenesulfonyl chloride to produce sulfonamide derivatives. nih.gov The reaction of thiols with N-chlorosuccinimide (NCS) can generate sulfonyl chlorides in situ, which then react with amines in a one-pot procedure to yield sulfonamides. organic-chemistry.org

| Method | Key Reactants | Description | References |

|---|---|---|---|

| Direct Decarboxylative Coupling | Carboxylic Acid + Amine + SO₂ Source | One-pot copper-catalyzed method to convert acids and amines directly to sulfonamides. | nih.govprinceton.edu |

| Photoredox Catalysis | Aniline + Sulfinate Salt | Mild, visible-light mediated generation of sulfonyl radicals for coupling. | rsc.org |

| Amine-Sulfonyl Chloride Coupling | Amine + Sulfonyl Chloride | Classic, robust, and widely applicable method requiring a base. | researchgate.netcbijournal.comlibretexts.org |

| One-Pot from Thiols | Thiol + Amine + Oxidant (e.g., NCS) | In situ generation of sulfonyl chloride from a thiol followed by amination. | organic-chemistry.org |

Palladium-Catalyzed C-N Cross-Coupling Reactions for Sulfonamide Linkages

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of arylamines and their derivatives, including sulfonamides. acs.orgnih.gov This methodology offers a powerful and versatile alternative to traditional methods like nucleophilic aromatic substitution (SNAr) and copper-catalyzed Ullmann and Goldberg couplings. nih.gov The continuous development of new ligands and catalytic systems has expanded the scope of this reaction to include a wide range of substrates, including sterically hindered amines and less reactive aryl halides. nih.gov

The general principle of the Buchwald-Hartwig amination involves the reaction of an amine with an aryl halide or triflate in the presence of a palladium catalyst, a suitable ligand, and a base. youtube.com The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. youtube.com

In the context of this compound synthesis, this reaction can be employed to couple oxetan-3-amine with a variety of aryl or heteroaryl sulfonyl chlorides. The choice of ligand is crucial to avoid side reactions, such as the diarylation of primary amines. acs.org

Table 1: Key Parameters in Palladium-Catalyzed C-N Cross-Coupling for Sulfonamide Synthesis

| Parameter | Description | Significance in this compound Synthesis |

| Palladium Precursor | Provides the active palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃). | The choice of precursor can influence reaction efficiency and catalyst loading. |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle (e.g., phosphine-based ligands like XPhos, SPhos). | Critical for achieving high yields and selectivity, especially with challenging substrates. acs.orgnih.gov |

| Base | Facilitates the deprotonation of the amine (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). | The strength and nature of the base can significantly impact the reaction rate and outcome. |

| Solvent | Provides the reaction medium (e.g., toluene, dioxane, THF). | The choice of solvent can affect solubility of reactants and the stability of the catalytic species. |

| Aryl/Heteroaryl Halide/Triflate | The electrophilic partner in the coupling reaction. | The reactivity of the halide or triflate influences the reaction conditions required. |

| Amine | The nucleophilic partner (in this case, oxetan-3-amine). | The properties of the amine can affect its reactivity and the potential for side reactions. |

Convergent and Divergent Synthesis of this compound Analogues

Both convergent and divergent synthetic strategies are valuable in creating libraries of this compound analogues for various applications, including drug discovery.

Convergent Synthesis: This approach involves the synthesis of key fragments separately, which are then combined in the final steps to form the target molecule. For this compound analogues, a convergent strategy would typically involve the independent synthesis of a substituted oxetan-3-amine and a variety of aryl or heteroaryl sulfonyl chlorides. These two fragments are then coupled in a final step, often utilizing the palladium-catalyzed C-N cross-coupling reaction described previously. This method is highly efficient for generating a diverse range of analogues, as a single oxetane intermediate can be paired with numerous sulfonyl chloride building blocks.

Divergent Synthesis: In a divergent approach, a common intermediate is elaborated through different reaction pathways to generate a variety of structurally related products. Starting with a pre-formed N-(aryl/heteroaryl)-N-(oxetan-3-yl)sulfonamide core, functional groups on either the aryl/heteroaryl ring or the oxetane moiety can be modified. For example, if the aryl ring contains a suitable handle (e.g., a halogen or a boronic ester), further cross-coupling reactions can be performed to introduce additional substituents. This strategy allows for the exploration of structure-activity relationships around a common scaffold. A study by Takeda et al. demonstrated the power of interchanging reaction order to achieve skeletal diversity from a common starting material, a principle applicable to the synthesis of complex sulfonamide analogues. nih.gov

Stereoselective Synthesis and Chiral Resolution of Oxetane-Substituted Sulfonamides

The introduction of stereocenters into this compound derivatives can have a profound impact on their biological activity. Therefore, methods for stereoselective synthesis and chiral resolution are of significant interest.

Stereoselective Synthesis: The stereochemistry of the oxetane ring can be controlled during its formation. Enantioselective synthesis of substituted oxetanes has been achieved through various methods, including the stereocontrolled synthesis from 1,3-diols and the enantioselective reduction of β-halo ketones followed by cyclization. acs.org For instance, the use of chiral reducing agents can lead to enantioenriched 2-aryl-substituted oxetanes. acs.org Although direct asymmetric synthesis of this compound is not extensively documented, the principles of asymmetric synthesis of chiral sulfinyl compounds could potentially be adapted. acs.org

Diastereomeric Salt Formation: Reaction of the racemic sulfonamide with a chiral resolving agent (e.g., a chiral acid or base) can form diastereomeric salts, which can often be separated by crystallization due to their different physical properties.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative tool for separating enantiomers.

A study by Krische and co-workers reported the iridium-catalyzed reductive coupling of oxetanone with allylic acetates to form highly enantiomerically enriched chiral α-stereogenic oxetanols, which are valuable precursors for chiral oxetane-containing compounds. nih.gov

Late-Stage Functionalization Strategies for this compound Architectures

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need to re-synthesize the entire molecule from scratch.

For this compound architectures, LSF can be applied to either the aromatic/heteroaromatic portion of the molecule or the oxetane ring itself.

Functionalization of the Aromatic/Heteroaromatic Ring: If the aromatic ring of the sulfonamide contains a suitable handle, such as a halogen, it can be subjected to various cross-coupling reactions (e.g., Suzuki, Sonogashira, or another Buchwald-Hartwig amination) to introduce new substituents.

Functionalization of the Oxetane Ring: The oxetane ring itself can be a site for functionalization. For example, 2-sulfonyl-oxetanes have been shown to be amenable to functionalization via organometallic intermediates at the intact oxetane ring. semanticscholar.org Additionally, methods for the late-stage functionalization of complex alcohols could be adapted to introduce functionality onto a hydroxyl-substituted oxetane precursor before its incorporation into the final sulfonamide. nih.gov Recently, a bioinspired method for the late-stage functionalization of peptides by converting a lysine (B10760008) side chain into an aldehyde has been reported, highlighting the ongoing development of novel LSF strategies. nih.gov

Structural Characterization and Conformational Analysis of N Oxetan 3 Yl Aminosulfonamide

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the precise structure of N-(oxetan-3-yl)aminosulfonamide. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy provides a comprehensive picture of the molecule's connectivity and composition.

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F)

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are standard methods for confirming the carbon framework and proton environments.

¹H NMR: The proton spectrum would be expected to show distinct signals for the oxetane (B1205548) ring protons and the amine protons of the sulfonamide group. The methine proton at the C3 position of the oxetane ring (CH-N) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons of the oxetane ring are diastereotopic and would be expected to appear as two distinct sets of multiplets. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the sulfonamide group. The NH proton of the sulfonamide and the NH₂ protons would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR: The carbon spectrum provides key information about the carbon skeleton. It would show three distinct signals for the oxetane ring: one for the C3 carbon attached to the nitrogen and two for the equivalent C2/C4 carbons. The chemical shifts would confirm the presence of the strained four-membered ring.

¹⁵N NMR: While less common, ¹⁵N NMR could provide direct information about the electronic environment of the two nitrogen atoms in the sulfonamide group, helping to characterize the N-S bond and the amine functionality.

¹⁹F NMR: For fluorinated analogues of this compound, ¹⁹F NMR would be an essential tool for confirming the position and number of fluorine substituents.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 4.5 - 4.9 | m | Oxetane CH₂ |

| ¹H | 3.8 - 4.2 | m | Oxetane CH |

| ¹H | 5.0 - 6.0 (broad) | s | SO₂NH |

| ¹H | 4.0 - 5.0 (broad) | s | NH₂ |

| ¹³C | 68 - 75 | - | Oxetane CH₂ |

Note: This table represents predicted values based on typical ranges for similar structural motifs. Actual experimental values may vary.

High-Resolution Mass Spectrometry Investigations

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental formula of this compound by providing a highly accurate mass measurement. The calculated exact mass for the molecular formula C₃H₈N₂O₃S is 152.0259. bldpharm.com HRMS analysis would confirm this mass, thereby validating the molecular formula. Fragmentation patterns observed in the mass spectrum would also offer structural information, such as the characteristic loss of the oxetane ring or parts of the sulfonamide group, further corroborating the proposed structure.

Table 2: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₈N₂O₃S |

| Calculated Exact Mass | 152.0259 Da |

Infrared and Raman Spectroscopic Profiling

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Sulfonamide Group: The sulfonamide group exhibits characteristic strong, asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively. The N-H stretching vibrations would appear in the 3400-3200 cm⁻¹ region.

Oxetane Ring: The oxetane ring has characteristic C-O-C stretching vibrations, which are typically observed in the 980-950 cm⁻¹ region. The ring puckering motion of the oxetane can also give rise to specific low-frequency modes. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric vibrations of the S=O bonds and the skeletal vibrations of the oxetane ring. nih.gov Studies on related sulfonamides have used Resonance Raman spectroscopy to determine the ionization state of the sulfonamide group when bound to proteins. nih.gov

X-ray Crystallography of this compound Derivatives and Analogues

For instance, crystallographic studies show that the sulfonamide group is typically rigid. wikipedia.org The geometry around the sulfur atom is tetrahedral. In the solid state, the conformation is heavily influenced by intermolecular hydrogen bonding involving the sulfonamide N-H protons and the sulfonyl oxygens, as well as potential interactions with the oxetane oxygen. The oxetane ring itself is not planar but exists in a puckered conformation to relieve ring strain. acs.org

Table 3: Typical Bond Parameters from Crystallographic Data of Related Scaffolds

| Bond/Angle | Typical Value | Source Context |

|---|---|---|

| C-O (oxetane) | 1.46 Å | Unsubstituted oxetane acs.org |

| C-C (oxetane) | 1.53 Å | Unsubstituted oxetane acs.org |

| C-O-C (oxetane angle) | 90.2° | Unsubstituted oxetane acs.org |

| C-C-C (oxetane angle) | 84.8° | Unsubstituted oxetane acs.org |

| S-N | ~1.6 Å | General sulfonamides |

| S=O | ~1.43 Å | General sulfonamides |

Conformational Landscape and Rigidity of the Oxetane-Sulfonamide Scaffold

The oxetane ring is known to act as a "conformational lock," rigidifying the part of the molecule to which it is attached. acs.orgnih.gov Unlike more flexible aliphatic chains, the four-membered ring has a limited number of low-energy conformations. The ring exists in a puckered state, and the degree of this puckering can be influenced by the substituent at the C3 position. acs.orgresearchgate.net This inherent three-dimensionality can be advantageous in molecular design, helping to position other functional groups in a defined orientation. nih.gov

Theoretical and Computational Investigations of N Oxetan 3 Yl Aminosulfonamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are pivotal in elucidating the electronic structure and energetics of molecules like N-(oxetan-3-yl)aminosulfonamide. These methods, such as the PM6 semi-empirical method, can be used to calculate optimized geometries, electronic absorption spectra, total energy, and heat of formation. bsu.by

For instance, in a study on a related sulfonamide derivative, N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, calculations revealed the highest occupied molecular orbital (HOMO) energy to be -9.584 eV and the lowest unoccupied molecular orbital (LUMO) energy to be 0.363 eV. bsu.by The electronic spectrum was calculated for multiple one-electron excitations, identifying the strongest electronic transition. bsu.by Such calculations provide fundamental insights into the molecule's reactivity and electronic properties.

The oxetane (B1205548) ring itself has an intrinsic ring strain of 106 kJ/mol. mdpi.comresearchgate.net This strain influences the C-O-C bond angle, exposing the oxygen's lone pair of electrons and allowing the oxetane to be an effective hydrogen-bond acceptor. mdpi.com In fact, oxetanes form more effective hydrogen bonds than other cyclic ethers and can compete with many carbonyl functional groups as H-bond acceptors. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and stability of molecules. nih.govnih.gov These simulations, which model the movement of atoms and molecules over time, provide insights into how compounds like this compound behave in a dynamic environment. nih.gov

The stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes being the most stable. chemrxiv.orgnih.gov While conventional wisdom has sometimes viewed oxetanes as fragile, recent work has demonstrated their stability under a variety of conditions. chemrxiv.org MD simulations can be used to assess the conformational effects of the oxetane ring, which, due to its three sp3-hybridized carbon atoms, imparts increased three-dimensionality to a molecule. acs.orgnih.gov This can lead to improved aqueous solubility. acs.orgnih.gov

Enhanced sampling methods can be employed in MD simulations to overcome the limitations of observing rare but important biological events, such as large conformational changes. nih.gov These methods are crucial for understanding the full range of motion and stability of flexible molecules. nih.gov

Prediction of Molecular Interactions and Binding Modes

Computational methods are extensively used to predict how molecules like this compound interact with biological targets. Techniques such as molecular docking and 3D-QSAR analysis are employed to propose binding modes within protein active sites. nih.gov

In one study, a combination of flexible molecular docking, GRID molecular interaction fields, and analysis of ligand-protein hydrogen bonds was used to determine the most likely binding mode for a class of sulfonamide modulators. nih.gov The oxetane ring, with its ability to act as a hydrogen-bond acceptor, can play a crucial role in these interactions. mdpi.comacs.org Computational studies have shown that the oxetane can act as a conformational lock, rigidifying the structure of a molecule, or directly participate in hydrogen bonding. acs.org

For example, in the case of the well-known chemotherapy drug Taxol, which contains an oxetane ring, computational studies have pointed to the oxetane's role as a hydrogen-bond acceptor. acs.org Docking models can also reveal when the oxetane motif primarily serves a conformational or basicity control role, rather than directly interacting with protein residues. nih.gov

Computational Studies on Reaction Mechanisms and Pathways for Oxetane Ring Systems

The ring-opening reactions of oxetanes are a key aspect of their chemistry, and computational studies provide invaluable insights into the mechanisms and pathways of these transformations. researchgate.net Theoretical studies have shed light on the reactivity of the oxetane ring, revealing that it has slightly less strain in its transition state compared to oxiranes, and thus requires higher activation energy for ring-opening. researchgate.net

Computational methods like Density Functional Theory (DFT) have been used to model the reaction of oxetane-containing compounds with various reagents, such as Lewis acids. ugent.be These studies can elucidate the pathways leading to different products. For instance, the reaction of tricyclic oxanorbornenes with TiCl4 and FeCl3 has been modeled at the DFT level to understand the resulting ring-opening and subsequent rearrangements. ugent.be

The biosynthesis of natural products containing oxetane rings, such as Taxol, has also been a subject of computational investigation. acs.org Studies have explored different proposed mechanisms for the formation of the oxetane ring, including neutral-concerted, acid-catalyzed, and dissociative pathways. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxetane-Sulfonamide Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. jbclinpharm.orgjbclinpharm.org For oxetane-sulfonamide scaffolds, QSAR models can be developed to predict the activity of new derivatives and guide the design of more potent compounds. nih.govnih.gov

The process of building a QSAR model involves selecting a set of molecules with known activities and calculating various molecular descriptors that characterize their structural and physicochemical properties. jbclinpharm.orgjbclinpharm.org Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical model that relates these descriptors to the biological activity. nih.gov

The robustness and predictive ability of a QSAR model are assessed through various validation techniques, including cross-validation and Y-randomization tests. jbclinpharm.orgjbclinpharm.org A statistically significant QSAR model can provide valuable insights into the structural features that are important for the desired biological activity. For example, a 3D-QSAR model can highlight the electrostatic, van der Waals, and hydrophobic fields that are crucial for the interaction of a ligand with its target. nih.gov

Chemical Space Exploration of Oxetane-Containing Compounds

The exploration of chemical space for oxetane-containing compounds aims to identify novel molecular scaffolds with desirable therapeutic properties. mdpi.comresearchgate.netnih.gov The unique properties of the oxetane ring, such as its polarity, three-dimensionality, and ability to act as a hydrogen bond acceptor, make it an attractive structural motif in medicinal chemistry. acs.orgmdpi.comresearchgate.netnih.gov

Computational approaches play a significant role in this exploration by enabling the virtual design and screening of large libraries of oxetane-containing molecules. By using the oxetane as a nonclassical isostere for other functional groups, such as carbonyls or gem-dimethyl groups, chemists can generate novel building blocks and expand molecular diversity. acs.orgmdpi.comresearchgate.net

This strategy has been successfully applied in the search for kinase inhibitors, where the replacement of a carbonyl group with an oxetane moiety in known inhibitor scaffolds has led to the discovery of new derivatives. mdpi.comresearchgate.net The increased three-dimensionality imparted by the oxetane can provide access to previously unexplored regions of chemical space. acs.orgnih.gov

Role of the Oxetane Sulfonamide Motif in Chemical Space and Molecular Design

Bioisosteric Replacement Strategies with Oxetane-Sulfonamides

Bioisosterism, the substitution of one group with another that retains similar biological activity, is a cornerstone of drug design. The oxetane-sulfonamide motif offers versatile bioisosteric replacement strategies, enabling chemists to fine-tune the properties of lead compounds.

The oxetane (B1205548) ring, particularly when 3,3-disubstituted, has been successfully employed as a bioisostere for both gem-dimethyl and carbonyl groups. nih.govacs.org This is attributed to several key features of the oxetane moiety:

Three-Dimensionality and Polarity: The oxetane ring introduces a significant degree of three-dimensionality, moving away from the flat structures often associated with poor pharmacokinetic profiles. nih.gov Its inherent polarity can also enhance solubility and other drug-like properties. acs.orgacs.org

Metabolic Stability: Replacing a metabolically vulnerable gem-dimethyl group with an oxetane can block sites of oxidation by metabolic enzymes without the associated increase in lipophilicity. nih.gov Similarly, the oxetane ring is generally more stable to enzymatic attack compared to a carbonyl group. acs.org

The following table summarizes the comparative properties of oxetane as a bioisostere:

| Feature | gem-Dimethyl Group | Carbonyl Group | Oxetane Moiety |

| Polarity | Low | High | High nih.govacs.org |

| Three-Dimensionality | Moderate | Low (sp2) | High (sp3) nih.gov |

| Metabolic Stability | Can be susceptible to oxidation | Susceptible to reduction/attack | Generally more stable nih.govacs.org |

| Hydrogen Bond Acceptor | No | Yes | Yes nih.gov |

The sulfonamide group is a well-established bioisostere for carboxylic acids, offering several advantages in drug design. nih.gov Its ability to act as both a hydrogen bond donor (N-H) and acceptor (S=O) makes it a versatile functional group for interacting with biological targets. researchgate.net

Key characteristics of the sulfonamide as a carboxylic acid mimic include:

Similar Acidity and Geometry: The sulfonamide N-H proton can have a pKa in a physiologically relevant range, similar to carboxylic acids, allowing it to exist in an ionized state and form crucial ionic interactions. The distance between the two oxygen atoms in a sulfonamide is comparable to that in a carboxylate, allowing for similar binding geometries. nih.gov

Enhanced Stability: Sulfonamides are generally more resistant to metabolic degradation than carboxylic acids, which can be susceptible to various metabolic transformations.

Modulation of Properties: The sulfonamide group offers multiple points for substitution (on the nitrogen and the sulfur), providing opportunities to fine-tune physicochemical properties like lipophilicity and acidity. icm.edu.pl

The combination of an oxetane ring with a sulfonamide creates a novel scaffold that can simultaneously leverage the bioisosteric advantages of both moieties.

Modulation of Molecular Properties via Oxetane Integration

The incorporation of an oxetane ring into a molecule, particularly one containing a sulfonamide, can profoundly influence its physicochemical properties, offering a powerful strategy for lead optimization.

The introduction of an oxetane ring significantly impacts a molecule's polarity and spatial arrangement. nih.gov

Increased Polarity: The oxygen atom in the oxetane ring makes it a polar motif. acs.org This increased polarity can lead to improved aqueous solubility and a more favorable distribution coefficient (LogD), which are critical for oral bioavailability. nih.govnih.gov

Enhanced Three-Dimensionality: The sp3-hybridized carbon atoms of the oxetane ring impart a distinct three-dimensional character to the molecule. nih.gov This can disrupt planarity, leading to improved binding selectivity and reduced off-target effects. Increased three-dimensionality has been linked to higher success rates for clinical candidates. nih.gov

The following table illustrates the impact of oxetane incorporation on molecular properties:

| Property | Typical Effect of Oxetane Integration | Reference |

| Aqueous Solubility | Increased | nih.govnih.gov |

| Lipophilicity (LogD) | Decreased | nih.gov |

| Molecular Shape | Increased Three-Dimensionality | nih.gov |

The oxetane ring exerts a strong inductive electron-withdrawing effect, which can significantly modulate the basicity of nearby amine groups. nih.gov

Reduction of Amine pKa: An oxetane positioned alpha to an amine can reduce its pKa by approximately 2.7 units. nih.gov This effect diminishes with increasing distance but remains significant. This reduction in basicity can be advantageous in mitigating issues related to high amine basicity, such as off-target interactions with aminergic GPCRs or poor cell permeability.

Alteration of Hydrogen Bonding: The oxetane oxygen acts as a competent hydrogen bond acceptor. nih.gov Its integration can introduce new hydrogen bonding interactions or alter existing networks within a binding site, potentially enhancing potency and selectivity. The sulfonamide group also contributes significantly to the hydrogen bonding potential of the molecule, with both donor and acceptor capabilities. researchgate.net

Design Principles for Novel Oxetane-Sulfonamide Scaffolds in Drug Discovery

The development of novel drug candidates based on the oxetane-sulfonamide motif requires a clear understanding of key design principles.

Leveraging Bioisosterism: The oxetane-sulfonamide scaffold can be designed as a direct replacement for other common structural motifs, such as those containing carbonyls, gem-dimethyl groups, and carboxylic acids, to improve metabolic stability and other drug-like properties. nih.govnih.gov

Exploiting Three-Dimensionality: The non-planar nature of the oxetane ring should be utilized to explore new regions of chemical space and achieve better conformational pre-organization for target binding. nih.gov

Synthetic Tractability: The increasing availability of diverse oxetane building blocks and synthetic methodologies facilitates the incorporation of the oxetane-sulfonamide motif into drug discovery programs. acs.orgrsc.org Advances in the synthesis of sulfonamides further enhance the accessibility of these scaffolds. icm.edu.pl

The strategic application of these design principles will continue to drive the discovery of innovative therapeutics built upon the versatile oxetane-sulfonamide scaffold.

Scaffold Hopping and Fragment-Based Design

The N-(oxetan-3-yl)aminosulfonamide moiety is increasingly utilized in scaffold hopping and fragment-based design strategies to develop novel drug candidates with improved properties. semanticscholar.orgresearchgate.net Scaffold hopping aims to identify isosteric replacements for core structures in known active compounds, often to enhance efficacy, selectivity, or pharmacokinetic profiles. researchgate.net The oxetane ring, in particular, is an attractive surrogate for other functional groups, such as gem-dimethyl or carbonyl groups, due to its compact size, polarity, and three-dimensional nature. semanticscholar.org

In fragment-based design, small molecular fragments with desirable binding properties are identified and then grown or combined to create more potent lead compounds. The this compound structure can serve as a versatile fragment, with the oxetane providing a vector for growth in three-dimensional space and the sulfonamide offering key hydrogen bonding interactions. This approach allows for the systematic exploration of the chemical space around a biological target.

| Design Strategy | Role of the Oxetane-Sulfonamide Motif | Key Advantages |

| Scaffold Hopping | Serves as an isosteric replacement for other core structures. | Introduction of three-dimensionality, improved physicochemical properties (e.g., solubility), and novel intellectual property. |

| Fragment-Based Design | Acts as a versatile building block for library synthesis. | Provides a rigid scaffold with well-defined vectors for chemical elaboration and strong hydrogen bonding interactions. |

Exploration of Chemical Space with Oxetane-Sulfonamide Building Blocks

The use of this compound and related oxetane-containing building blocks has significantly expanded the accessible chemical space for drug discovery. nih.govchemrxiv.orgrsc.org The unique structural and electronic properties of the oxetane ring introduce novel molecular geometries that are often underrepresented in traditional compound libraries. chemrxiv.org This exploration of new chemical space is crucial for identifying hits against challenging biological targets. chemrxiv.org

The synthesis of diverse libraries based on the this compound core allows for a systematic investigation of structure-activity relationships. rsc.org By modifying the substituents on the oxetane ring and the sulfonamide group, chemists can fine-tune the steric and electronic properties of the molecule to optimize its interaction with a target protein. This approach has proven successful in the discovery of potent and selective inhibitors for various enzyme families. nih.gov

Investigation of Potential Biological Target Interactions of Oxetane-Sulfonamide Structures

Enzyme Inhibition Mechanisms

Sulfonamide-based compounds are well-known inhibitors of various enzymes, and the incorporation of an oxetane moiety can enhance their inhibitory potential and selectivity. rsc.orgresearchgate.netnih.gov The sulfonamide group can act as a zinc-binding group in metalloenzymes or form key hydrogen bonds with active site residues. rsc.orgnih.gov The oxetane ring can influence the conformation of the molecule, positioning the sulfonamide and other functional groups for optimal interaction with the enzyme's binding pocket.

For instance, derivatives containing a sulfonamide group have shown inhibitory activity against enzymes like carbonic anhydrases and ureases. rsc.orgresearchgate.netnih.gov The mechanism of inhibition often involves the coordination of the sulfonamide to a metal ion in the active site or the formation of a stable complex through a network of hydrogen bonds.

| Enzyme Class | Potential Role of Oxetane-Sulfonamide | Example of Interaction |

| Metalloenzymes | The sulfonamide group can coordinate with the active site metal ion (e.g., zinc). | Inhibition of carbonic anhydrases. rsc.orgresearchgate.netnih.gov |

| Kinases | The motif can occupy the ATP-binding site, with the sulfonamide forming hydrogen bonds with the hinge region. | Potential for selective kinase inhibition. nih.govnih.gov |

| Other Enzymes | The rigid oxetane can provide a scaffold to position key interacting groups within the enzyme's active site. | Inhibition of enzymes like lysine-specific demethylase 1 (LSD1). nih.gov |

Receptor Binding and Activation/Inhibition (e.g., GPCRs, Kinases)

The this compound scaffold is also being explored for its potential to modulate the activity of G-protein coupled receptors (GPCRs) and various kinases. nih.govnih.gov The oxetane's polarity and ability to act as a hydrogen bond acceptor can be advantageous for interacting with the polar residues often found in receptor binding pockets. nih.gov

In the context of kinases, which are critical targets in oncology and inflammatory diseases, the this compound motif can be designed to fit into the ATP-binding site. nih.govnih.govnih.govrsc.org The sulfonamide can mimic the phosphate (B84403) groups of ATP, forming crucial hydrogen bonds with the kinase hinge region, while the oxetane and other substituents can occupy adjacent hydrophobic pockets, contributing to both potency and selectivity. The incorporation of an oxetane has been shown to improve the properties of kinase inhibitors, including their metabolic stability and cell permeability. nih.gov

Future Directions in N Oxetan 3 Yl Aminosulfonamide Research

Development of Advanced and Sustainable Synthetic Methodologies

The future of N-(oxetan-3-yl)aminosulfonamide synthesis lies in the adoption of advanced and sustainable methodologies that are both efficient and environmentally conscious. Current research is geared towards greener chemistry principles to minimize waste and energy consumption.

One promising approach is the use of water as a solvent for the sulfonylation reaction. This method avoids the use of volatile organic compounds, simplifies the purification process, and often leads to high yields of the desired product. nih.gov The reaction of an appropriate amino-oxetane precursor with a sulfonyl chloride in an aqueous medium, potentially under dynamic pH control, represents a significant step towards a more sustainable synthesis. nih.gov

Mechanochemistry , the use of mechanical force to induce chemical reactions, offers a solvent-free alternative for sulfonamide synthesis. researchgate.net This technique can lead to the formation of this compound by ball-milling the starting materials, thereby reducing solvent waste and often accelerating reaction times. researchgate.net

Furthermore, flow chemistry presents a powerful tool for the synthesis of the oxetane (B1205548) core and its subsequent functionalization. The generation of highly reactive intermediates, such as 3-oxetanyllithium, can be precisely controlled in microreactors, allowing for safe and scalable production. rsc.orgacs.orgnih.gov This technology enables the rapid and efficient synthesis of oxetane building blocks that can then be incorporated into the final sulfonamide structure. A recent development in this area is the use of oxetane sulfonyl fluorides , which can be synthesized under mild conditions and subsequently reacted with amines to form sulfonamides. nih.gov

These advanced synthetic strategies are summarized in the table below:

| Methodology | Key Advantages | Relevance to this compound |

| Aqueous Synthesis | Environmentally friendly, simplified purification, high yields | Direct and greener route to the final compound. nih.gov |

| Mechanochemistry | Solvent-free, reduced waste, faster reactions | An eco-friendly solid-state synthesis approach. researchgate.net |

| Flow Chemistry | Scalable, safe handling of reactive intermediates, precise control | Efficient production of oxetane precursors. rsc.orgacs.orgnih.gov |

| Oxetane Sulfonyl Fluorides | Mild reaction conditions, good yields | A novel and efficient method for the final sulfonamide formation. nih.gov |

High-Throughput Screening of Designed Oxetane-Sulfonamide Libraries

The exploration of the biological potential of this compound and its derivatives will be significantly accelerated by the use of high-throughput screening (HTS) of custom-designed chemical libraries. The oxetane and sulfonamide moieties are prevalent in many biologically active compounds, making this combined scaffold a promising starting point for drug discovery campaigns. nih.govmdpi.com

Libraries of compounds based on the this compound core can be designed to explore a wide range of chemical space by varying the substituents on both the oxetane and the sulfonamide groups. These libraries can then be screened against a multitude of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic diseases. researchgate.netnih.gov

For instance, HTS has been successfully employed to identify oxetane-containing compounds as potent inhibitors of enzymes like aldehyde dehydrogenase 1A1 (ALDH1A1). nih.gov Similarly, DNA-encoded libraries (DELs) of sulfonamide-peptide conjugates have been used to discover high-affinity ligands for targets such as carbonic anhydrase II. mdpi.com The integration of these approaches to screen oxetane-sulfonamide libraries could lead to the discovery of novel hit compounds for a variety of diseases.

The development of robust and cost-effective HTS assays is crucial for this endeavor. Fluorescence-based assays, for example, are widely used for screening kinase inhibitors and can be adapted for targets relevant to the oxetane-sulfonamide scaffold. nih.gov

| Screening Technology | Application | Potential for Oxetane-Sulfonamide Libraries |

| High-Throughput Screening (HTS) | Rapid screening of large compound collections | Identification of initial hits against various biological targets. nih.gov |

| DNA-Encoded Libraries (DELs) | Screening of vast chemical libraries | Discovery of high-affinity binders from diverse libraries. mdpi.com |

| Fragment-Based Screening | Identification of small, low-affinity binders for optimization | Starting point for lead discovery by identifying fragments that bind to the target. |

| Phenotypic Screening | Screening for desired cellular effects without a known target | Discovery of compounds with novel mechanisms of action. |

Integration of Advanced Computational Approaches for Rational Design and Optimization

Computational chemistry is poised to play a pivotal role in the rational design and optimization of this compound derivatives. By leveraging a suite of in silico tools, researchers can predict the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds before their synthesis, thereby streamlining the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in identifying the key molecular features that contribute to the biological activity of sulfonamide derivatives. nih.govrsc.orgmdpi.comnih.gov By developing robust QSAR models, it is possible to predict the potency of new analogs and guide the design of more effective compounds. rsc.orgmdpi.com

Molecular docking simulations can provide insights into the binding mode of this compound derivatives with their biological targets. bldpharm.com This information is invaluable for understanding the molecular basis of activity and for designing modifications that can enhance binding affinity and selectivity. The oxetane moiety, in particular, can be modeled to understand its role in modulating physicochemical properties and its interactions within the binding pocket. acs.orgox.ac.uk

Molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, allowing for the study of conformational changes and the stability of interactions over time. acs.orgnih.govwikipedia.org This can help in refining the design of inhibitors and predicting their behavior in a biological environment.

The integration of these computational methods will enable a more targeted and efficient exploration of the chemical space around the this compound scaffold, leading to the development of optimized drug candidates with improved efficacy and safety profiles.

| Computational Method | Application in Drug Design | Relevance for Oxetane-Sulfonamides |

| QSAR | Predicting biological activity based on chemical structure | Guiding the design of more potent analogs. rsc.orgmdpi.com |

| Molecular Docking | Predicting binding modes and affinities to target proteins | Optimizing interactions with the target protein. bldpharm.com |

| Molecular Dynamics | Simulating the dynamic behavior of ligand-protein complexes | Assessing the stability of binding and conformational changes. acs.orgnih.gov |

| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity | Early identification of potential liabilities. bldpharm.com |

Application as Probes for Mechanistic Studies in Biological Systems

Beyond their potential as therapeutic agents, derivatives of this compound can be developed into powerful chemical probes to investigate complex biological processes. By incorporating reporter groups such as fluorophores or affinity tags, these molecules can be used to visualize and identify their cellular targets and to study their mechanism of action.

Fluorescent probes based on the sulfonamide scaffold have been successfully used to visualize biological targets like GPR120 and for tumor imaging. nih.govmdpi.com By attaching a suitable fluorophore to the this compound core, it is possible to create probes for live-cell imaging and to study the localization and dynamics of their target proteins.

Photoaffinity labeling is another powerful technique for target identification. researchgate.netacs.org A photo-reactive group, such as a diazirine or benzophenone, can be incorporated into the this compound structure. Upon photoactivation, the probe forms a covalent bond with its binding partner, allowing for its subsequent isolation and identification.

The development of clickable probes , containing an alkyne or azide (B81097) handle, allows for the facile attachment of various reporter tags via click chemistry. This modular approach provides flexibility in the design of probes for different applications, including proteomics and activity-based protein profiling. nih.gov

The unique properties of the oxetane ring, such as its ability to modulate polarity and metabolic stability, make it an attractive component in the design of chemical probes with improved cellular permeability and target engagement. nih.gov The application of these probes will be instrumental in elucidating the biological pathways modulated by this compound and its analogs, thereby providing a deeper understanding of their therapeutic potential.

| Probe Type | Application | Advantage for Oxetane-Sulfonamide Scaffold |

| Fluorescent Probes | Live-cell imaging, target localization | Visualization of target engagement and cellular distribution. nih.govmdpi.com |

| Photoaffinity Probes | Covalent labeling and identification of target proteins | Unbiased identification of binding partners. researchgate.netacs.org |

| Clickable Probes | Modular design for various applications (e.g., proteomics) | Facile introduction of reporter tags for diverse downstream analyses. nih.gov |

Q & A

Q. Methodological Answer :

- Key Steps :

- Oxetan-3-amine Activation : Oxetan-3-amine (CAS 21635-88-1) is often sulfonylated using sulfonyl chlorides under inert atmospheres (e.g., N₂ or Ar) to prevent hydrolysis or oxidation .

- Solvent Selection : Anhydrous THF or DCM is preferred to minimize side reactions. For example, THF at -70°C enables controlled lithiation of aromatic intermediates, as seen in analogous oxetane syntheses .

- Purification : Chromatography (e.g., silica gel with EtOAc/hexanes gradients) resolves sulfonamide products from unreacted starting materials .

- Optimization : Kinetic monitoring via TLC or HPLC identifies ideal reaction times. For example, incomplete sulfonylation due to steric hindrance may require extended reaction times (24–48 hrs) .

Basic: How do researchers confirm the structural integrity of this compound derivatives?

Q. Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR verifies sulfonamide bond formation (δ ~3.3 ppm for oxetane CH₂; δ ~110–130 ppm for aromatic carbons) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺) with <5 ppm error .

- X-ray Crystallography : Used for resolving stereochemical ambiguities in oxetane-containing analogs, as demonstrated in patent data .

Advanced: How can researchers resolve contradictions in biological activity data for this compound analogs?

Q. Methodological Answer :

- Case Study : Discrepancies in IC₅₀ values may arise from:

- Assay Variability : Compare results across standardized assays (e.g., enzyme kinetics vs. cell-based assays). For example, fluorogenic substrate assays reduce interference from compound autofluorescence .

- Solubility Effects : Use co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-80) to mitigate aggregation in aqueous buffers .

- Metabolic Stability : LC-MS/MS analysis of microsomal incubations identifies rapid degradation pathways (e.g., CYP450-mediated oxidation of oxetane rings) .

Advanced: What mechanistic insights guide the design of this compound-based enzyme inhibitors?

Q. Methodological Answer :

- Approaches :

- Molecular Docking : Simulate binding modes using crystal structures of target enzymes (e.g., kinases or proteases). Oxetane’s polarity mimics hydrated carbonyls, enhancing target engagement .

- Kinetic Analysis : Determine inhibition constants (Kᵢ) via progress curve analysis. For example, slow-binding inhibition may suggest covalent modification or induced-fit mechanisms .

- SAR Studies : Modify substituents on the sulfonamide aryl group to balance potency and solubility. Fluorine or methoxy groups improve membrane permeability in related compounds .

Advanced: How can researchers optimize the pharmacokinetic properties of this compound derivatives?

Q. Methodological Answer :

- Strategies :

- LogP Adjustment : Introduce polar groups (e.g., -OH, -NH₂) to reduce LogP. For instance, oxetan-3-ol derivatives (CAS 7748-36-9) show improved aqueous solubility .

- Metabolic Shielding : Replace labile protons (e.g., methyl groups on oxetane) to block oxidative metabolism .

- Prodrug Design : Phosphonooxy or acetate prodrugs enhance oral bioavailability, as seen in structurally similar sulfonamides .

Basic: What are common side reactions during this compound synthesis, and how are they mitigated?

Q. Methodological Answer :

- Challenges :

- Oxetane Ring Opening : Acidic or nucleophilic conditions may cleave the oxetane. Mitigation: Use mild bases (e.g., NaHCO₃) during sulfonylation .

- Sulfonamide Hydrolysis : Excess sulfonyl chloride generates acidic byproducts. Quench with ice-cold water immediately post-reaction .

- Oligomerization : Low temperatures (-70°C) and dilute conditions suppress dimerization of reactive intermediates .

Advanced: What computational tools are effective for predicting the reactivity of this compound in complex systems?

Q. Methodological Answer :

- Tools :

- DFT Calculations : Predict sulfonamide bond stability and regioselectivity in electrophilic substitutions .

- MD Simulations : Model solvation effects and protein-ligand dynamics over 100+ ns trajectories .

- QSAR Models : Corlate substituent electronic parameters (Hammett σ) with bioactivity for library prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.